molecular formula C11H17NO4 B14416739 Methyl 2-(diacetylamino)hex-2-enoate CAS No. 81629-70-1

Methyl 2-(diacetylamino)hex-2-enoate

Cat. No.: B14416739
CAS No.: 81629-70-1
M. Wt: 227.26 g/mol
InChI Key: BRRUQKOBJFMNLS-UHFFFAOYSA-N
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Description

Methyl 2-(diacetylamino)hex-2-enoate is an organic compound with the molecular formula C10H15NO4. It is a derivative of hexenoic acid and features a diacetylamino group attached to the second carbon of the hexenoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(diacetylamino)hex-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, which forms a new carbon-carbon bond . The enolate ion is generated from a precursor such as diethyl malonate, which is treated with a base like sodium ethoxide in ethanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation reactions using similar principles as in laboratory synthesis. The choice of reagents and conditions is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(diacetylamino)hex-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the diacetylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(diacetylamino)hex-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(diacetylamino)hex-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diacetylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of biological molecules. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hexenoate: A similar compound with a simpler structure, lacking the diacetylamino group.

    Diethyl malonate: Another ester that undergoes similar alkylation reactions.

    Hexenoic acid derivatives: Compounds with variations in the functional groups attached to the hexenoic acid backbone.

Uniqueness

Methyl 2-(diacetylamino)hex-2-enoate is unique due to the presence of the diacetylamino group, which imparts distinct reactivity and interactions compared to other hexenoate derivatives. This makes it valuable in specific synthetic and research applications.

Properties

CAS No.

81629-70-1

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 2-(diacetylamino)hex-2-enoate

InChI

InChI=1S/C11H17NO4/c1-5-6-7-10(11(15)16-4)12(8(2)13)9(3)14/h7H,5-6H2,1-4H3

InChI Key

BRRUQKOBJFMNLS-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(C(=O)OC)N(C(=O)C)C(=O)C

Origin of Product

United States

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